molecular formula C9H16N2O3 B7923214 [2-(Acetylamino-methyl)-pyrrolidin-1-yl]-acetic acid

[2-(Acetylamino-methyl)-pyrrolidin-1-yl]-acetic acid

Cat. No.: B7923214
M. Wt: 200.23 g/mol
InChI Key: JEOTVXJQBLHQEG-UHFFFAOYSA-N
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Description

[2-(Acetylamino-methyl)-pyrrolidin-1-yl]-acetic acid (CAS 1354009-53-2) is a chiral pyrrolidine-based compound of significant interest in medicinal chemistry and pharmaceutical research. This chemical serves as a versatile building block for the synthesis of more complex molecules. Its structure, which incorporates a pyrrolidine ring, an acetamido group, and a carboxylic acid functional group, allows for diverse chemical transformations and molecular interactions. The pyrrolidine ring is a common scaffold in drug discovery, known for contributing to the biological activity of molecules by influencing their three-dimensional structure and binding properties . The carboxylic acid group enables further synthesis through common reactions such as amide bond formation or esterification, making this compound a valuable intermediate for constructing potential pharmacologically active compounds . As a high-quality research chemical, it is essential for exploring new synthetic pathways and developing novel entities in life science research. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or animal use. Researchers can rely on its specified quality for consistent and reproducible results in their experimental work.

Properties

IUPAC Name

2-[2-(acetamidomethyl)pyrrolidin-1-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O3/c1-7(12)10-5-8-3-2-4-11(8)6-9(13)14/h8H,2-6H2,1H3,(H,10,12)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEOTVXJQBLHQEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC1CCCN1CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(Acetylamino-methyl)-pyrrolidin-1-yl]-acetic acid typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as 1,4-diaminobutane.

    Introduction of the Acetylamino Group: The acetylamino group can be introduced via acetylation of an amino group on the pyrrolidine ring using acetic anhydride or acetyl chloride under basic conditions.

    Attachment of the Acetic Acid Moiety: The acetic acid moiety can be introduced through a substitution reaction, where a halogenated acetic acid derivative reacts with the acetylamino-methyl pyrrolidine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

[2-(Acetylamino-methyl)-pyrrolidin-1-yl]-acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the acetylamino or acetic acid groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Pharmaceutical Research Applications

The applications of [2-(Acetylamino-methyl)-pyrrolidin-1-yl]-acetic acid span several areas of pharmaceutical research, including:

  • Drug Development :
    • The compound exhibits structural similarities to neurotransmitters, suggesting potential roles in modulating biological pathways related to neurological functions.
    • Preliminary studies indicate that it may have pharmacological effects that warrant further investigation into its therapeutic potential.
  • Neuropharmacology :
    • Given its chiral nature, the (S)-enantiomer has garnered particular interest for its possible selective interactions with neurotransmitter receptors, which could lead to new treatments for neurological disorders.
    • Research into its interactions with dopamine and norepinephrine transporters has shown promise, indicating that it may serve as a selective inhibitor with minimal effects on serotonin transporters .
  • Synthetic Organic Chemistry :
    • The compound's synthesis can be achieved through various methods, each offering different yields and purities. This flexibility makes it a valuable intermediate in the synthesis of other biologically active compounds.

Several studies highlight the biological activity and therapeutic potential of this compound:

  • A study investigating the compound's effect on dopamine transporter inhibition found that it displayed selective inhibition properties, which could be beneficial for treating conditions like ADHD or depression where dopamine dysregulation is implicated .
  • Another research project focused on its analgesic properties compared to other compounds within the same class, demonstrating that this compound could potentially offer a new avenue for pain management therapies .

Mechanism of Action

The mechanism of action of [2-(Acetylamino-methyl)-pyrrolidin-1-yl]-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The acetylamino group may participate in hydrogen bonding or electrostatic interactions, while the pyrrolidine ring can provide structural stability and specificity. The acetic acid moiety may enhance solubility and facilitate transport across biological membranes.

Comparison with Similar Compounds

Structural Analogs and Key Differences

The compound belongs to a broader class of pyrrolidinyl acetic acids. Below is a comparative analysis with structurally related molecules:

Table 1: Structural and Physicochemical Comparison
Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) LogP Key Properties/Applications Reference
2-(Pyrrolidin-1-yl)acetic acid None (base structure) C₆H₁₁NO₂ 129.16 0.10 Used in prodrug synthesis; moderate solubility
2-[2-(Hydroxymethyl)pyrrolidin-1-yl]acetic acid 2-(Hydroxymethyl) C₇H₁₃NO₃ 159.19 N/A Enhanced hydrophilicity; used in life sciences
2-(4-Chlorophenyl)-2-(pyrrolidin-1-yl)acetic acid 4-Chlorophenyl C₁₂H₁₄ClNO₂ 247.70 N/A Increased lipophilicity; potential CNS activity
2-((2-(Pyrrolidin-1-yl)ethyl)thio)acetic acid Thioethyl linker C₈H₁₅NO₂S 189.28 N/A Reactive thiol group; storage-sensitive
[Target Compound] 2-(Acetylamino-methyl) ~C₁₀H₁₇N₂O₃* ~215.26* ~-0.5* Hypothesized improved solubility and bioavailability due to acetyl group Inferred

*Estimated based on structural additions to 2-(Pyrrolidin-1-yl)acetic acid.

Solubility and Bioavailability

  • Piperidinyl and pyrrolidinyl acetic acids often exhibit low solubility in polar solvents, as seen in CBD prodrug synthesis (). The target compound’s acetyl group could mitigate this by increasing polarity .
  • 2-(Pyrrolidin-1-yl)acetic acid hydrochloride (LogP 0.74) shows improved solubility over the free base, suggesting salt formation as a strategy for the target compound .

Biological Activity

[2-(Acetylamino-methyl)-pyrrolidin-1-yl]-acetic acid, a pyrrolidine derivative, has garnered interest in the scientific community due to its potential biological activities. This compound is being investigated for its roles in various biochemical pathways, including its interactions with enzymes and receptors, which may lead to therapeutic applications.

Chemical Structure and Properties

The compound features a pyrrolidine ring substituted with an acetylamino group and a carboxylic acid moiety, contributing to its unique chemical properties. The molecular structure can be represented as follows:

C8H14N2O3\text{C}_8\text{H}_{14}\text{N}_2\text{O}_3

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It may modulate enzyme activity or receptor functions, leading to various physiological effects.

  • Enzyme Interaction : The compound can bind to enzymes, potentially inhibiting their activity or altering their function.
  • Receptor Modulation : It may also act on receptors involved in neurotransmission or inflammation, suggesting possible roles in neurological or inflammatory conditions .

Antimicrobial Activity

Research indicates that derivatives of pyrrolidine compounds exhibit antimicrobial properties. For instance, similar compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for related compounds often fall below 100 μg/mL, indicating significant antibacterial potential .

CompoundBacterial StrainMIC (μg/mL)
Compound AE. coli31.25
Compound BS. aureus62.5
This compoundTBDTBD

Anti-inflammatory Properties

Studies suggest that the compound may possess anti-inflammatory effects by modulating cytokine production and inhibiting inflammatory pathways. In vitro studies have demonstrated a reduction in pro-inflammatory markers when treated with similar pyrrolidine derivatives .

Neuroprotective Effects

Emerging studies indicate potential neuroprotective properties of this compound. It has been shown to protect dopaminergic neurons from neurotoxic agents, suggesting a role in neurodegenerative disease models .

Case Studies

  • Neuroprotection Study : A study involving primary dopaminergic midbrain neurons treated with this compound demonstrated significant protection against toxins such as MPP+ and rotenone. The results indicated a reduction in cell death compared to control groups, highlighting the compound's potential in treating Parkinson's disease .
  • Antimicrobial Screening : In a comparative study of various pyrrolidine derivatives, this compound was evaluated for its antimicrobial efficacy against common pathogens. Results showed promising activity, warranting further investigation into its mechanism and applications in infectious diseases .

Future Research Directions

Further studies are needed to elucidate the precise molecular mechanisms through which this compound exerts its biological effects. Key areas for future research include:

  • In Vivo Studies : Conducting animal models to assess the therapeutic efficacy and safety profile.
  • Mechanistic Studies : Investigating specific pathways involved in its action.
  • Formulation Development : Exploring delivery mechanisms for enhanced bioavailability.

Q & A

Q. What are the recommended synthetic pathways for [2-(Acetylamino-methyl)-pyrrolidin-1-yl]-acetic acid, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions involving pyrrolidine derivatives. For example, a modified approach similar to Example 329 () involves substituting 2-(pyrrolidin-2-yl)acetic acid with an acetylaminomethyl group. Optimization includes:
  • Temperature control : Maintain 0–5°C during acetylation to minimize side reactions.
  • Catalyst selection : Use coupling agents like HATU or EDCI for amide bond formation (as in ).
  • Purification : Employ gradient column chromatography (e.g., hexane/ethyl acetate) to isolate the product with >95% purity .

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

  • Methodological Answer : A combination of 1H/13C NMR and HRMS is essential. Key NMR signals to verify include:
  • Pyrrolidine ring protons : δ 1.8–2.5 ppm (multiplet for methylene groups) .
  • Acetic acid moiety : A singlet near δ 3.7–4.0 ppm for the methylene adjacent to the carbonyl .
  • Acetylamino group : A sharp singlet at δ 2.1 ppm for the acetyl methyl .
    HRMS should confirm the molecular ion [M+H]+ with an error <2 ppm .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of structurally similar pyrrolidine-acetic acid derivatives?

  • Methodological Answer : Contradictions often arise from differences in substituent positioning or assay conditions. Strategies include:
  • Comparative SAR studies : Analyze analogs like 2-(1H-pyrrol-2-yl)acetic acid () and Evocalcet () to identify critical functional groups.
  • Standardized assays : Use uniform cell lines (e.g., HEK293 for receptor binding) and control for pH effects, as the acetic acid moiety may influence solubility .
  • Meta-analysis : Cross-reference data from PubChem and ECHA () to identify outliers or methodological biases .

Q. What computational tools are effective for predicting the binding affinity of this compound to biological targets?

  • Methodological Answer : Combine molecular docking (AutoDock Vina) and MD simulations (GROMACS) to model interactions. Key steps:
  • Ligand preparation : Generate 3D conformers using the InChIKey (e.g., ZPEJYWXWFCHLRH for related compounds in ).
  • Target selection : Prioritize receptors like calcium-sensing receptors (CaSR), given the structural similarity to Evocalcet ().
  • Validation : Compare results with experimental IC50 values from in vitro assays .

Q. How can researchers mitigate byproduct formation during large-scale synthesis?

  • Methodological Answer : Common byproducts include acetylated pyrrolidine isomers or oxidized acetic acid derivatives. Mitigation strategies:
  • Reaction monitoring : Use inline FTIR to detect intermediates and adjust reagent stoichiometry in real time .
  • Protecting groups : Temporarily protect the acetic acid moiety with tert-butyl esters (as in ) to prevent oxidation .
  • Scale-up protocols : Follow FDA guidelines () for reproducibility, including strict temperature/pH controls .

Data Analysis and Validation

Q. What statistical methods are recommended for analyzing dose-response data in preclinical studies?

  • Methodological Answer : Use nonlinear regression (GraphPad Prism) to calculate EC50/IC50 values. For robustness:
  • Outlier detection : Apply Grubbs' test to exclude anomalous data points.
  • Error bars : Report SEM with n ≥ 3 replicates.
  • Cross-validation : Compare results with public datasets (e.g., PubChem BioAssay, ) to confirm trends .

Q. How should researchers validate the purity of this compound for in vivo studies?

  • Methodological Answer : Follow a tiered approach:
  • HPLC : Use a C18 column (mobile phase: 0.1% TFA in acetonitrile/water) to achieve ≥98% purity ().
  • Elemental analysis : Confirm C, H, N content within ±0.4% of theoretical values .
  • Stability testing : Store at −20°C in amber vials to prevent degradation (per ICH guidelines in ) .

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